molecular formula C15H19ClN2O B4172301 (4-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride

(4-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride

Cat. No. B4172301
M. Wt: 278.78 g/mol
InChI Key: MHVZKRWUUBRASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as EAPA, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. EAPA is a derivative of benzylamine and pyridine, and its unique chemical structure has led to its investigation as a potential therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of EAPA is not fully understood. However, studies have suggested that EAPA may exert its effects through various pathways, including the regulation of gene expression, modulation of signaling pathways, and inhibition of enzyme activity. EAPA has been shown to interact with various cellular targets, including DNA, proteins, and enzymes, which may contribute to its diverse biological effects.
Biochemical and Physiological Effects:
EAPA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of cellular signaling pathways. Additionally, EAPA has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using EAPA in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Additionally, EAPA has been shown to have a low toxicity profile, making it a safe and reliable compound for use in various experimental settings. However, one limitation of EAPA is its limited solubility in water, which may pose challenges in certain experimental protocols.

Future Directions

There are several potential future directions for research on EAPA. One area of interest is the development of EAPA-based therapeutics for cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of EAPA may provide insight into its diverse biological effects and potential therapeutic applications. Finally, the development of more efficient synthesis methods for EAPA may allow for its wider use in various experimental settings.

Scientific Research Applications

EAPA has been investigated for its potential applications in various biomedical fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that EAPA exhibits anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, EAPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular research, EAPA has been investigated for its potential to reduce hypertension and improve endothelial function.

properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-2-18-15-8-6-13(7-9-15)11-16-12-14-5-3-4-10-17-14;/h3-10,16H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZKRWUUBRASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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